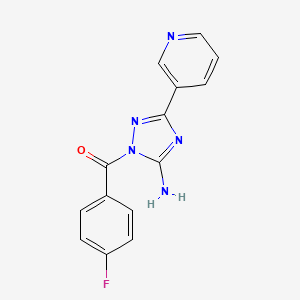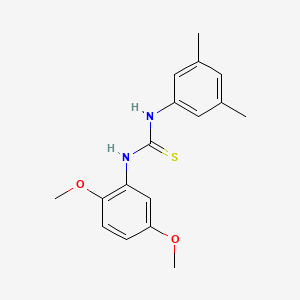
N-(2,5-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea, commonly known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiourea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied by researchers.
Wissenschaftliche Forschungsanwendungen
DMPT has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMPT has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. In agriculture, DMPT has been used as a feed additive for livestock to improve their growth performance and feed efficiency. In material science, DMPT has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials chemistry.
Wirkmechanismus
The mechanism of action of DMPT is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DMPT has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cell growth. DMPT has also been found to inhibit the NF-κB pathway, which plays a key role in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
DMPT has been found to have various biochemical and physiological effects, including the regulation of energy metabolism, inflammation, and immune responses. DMPT has been found to increase the expression of genes involved in energy metabolism, such as PGC-1α and GLUT4, which play a key role in regulating glucose uptake and utilization in cells. DMPT has also been found to decrease the expression of genes involved in inflammation, such as TNF-α and IL-6, which play a key role in regulating immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages for lab experiments, including its low toxicity, high solubility in organic solvents, and easy synthesis. However, DMPT also has some limitations, including its instability in aqueous solutions and its potential to form aggregates in solution, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on DMPT, including the identification of its molecular targets and the development of more stable and effective derivatives. DMPT has also been found to have potential applications in the treatment of metabolic disorders, such as diabetes and obesity, and in the development of new materials with unique properties. Further research is needed to fully understand the potential of DMPT in these areas.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT can be synthesized using different methods, and its mechanism of action and physiological effects have been studied by researchers. DMPT has several advantages for lab experiments, but also has some limitations. There are several future directions for research on DMPT, including the identification of its molecular targets and the development of more stable and effective derivatives.
Synthesemethoden
DMPT can be synthesized using different methods, including the reaction of 2,5-dimethoxyaniline and 3,5-dimethylbenzoyl isothiocyanate in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 2,5-dimethoxyaniline and 3,5-dimethylbenzyl chloride with thiourea in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using column chromatography.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-7-12(2)9-13(8-11)18-17(22)19-15-10-14(20-3)5-6-16(15)21-4/h5-10H,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRNXGBWJWRPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5771188.png)
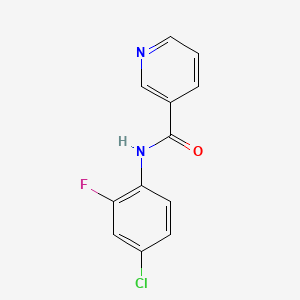
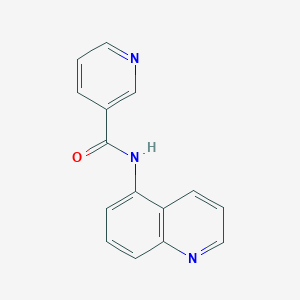
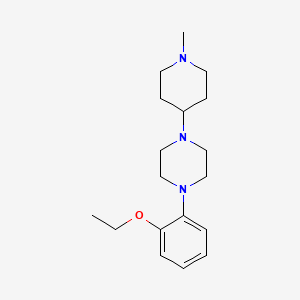
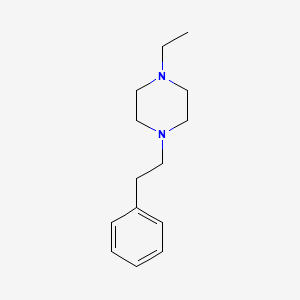
![2-cyano-3-{[2-(4-morpholinyl)ethyl]amino}-2-butenamide](/img/structure/B5771233.png)


![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5771273.png)
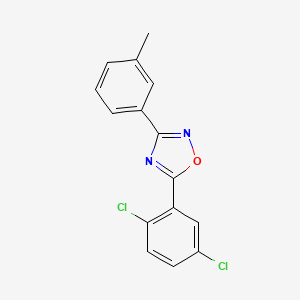
![methyl 2-[methyl(3-nitrobenzoyl)amino]benzoate](/img/structure/B5771282.png)
![N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5771288.png)
